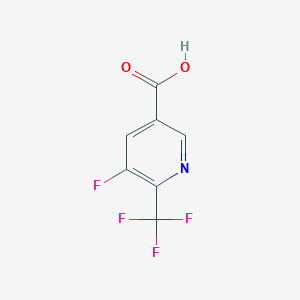

5-Fluoro-6-(trifluoromethyl)nicotinic acid

Description

BenchChem offers high-quality 5-Fluoro-6-(trifluoromethyl)nicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Fluoro-6-(trifluoromethyl)nicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-6-(trifluoromethyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F4NO2/c8-4-1-3(6(13)14)2-12-5(4)7(9,10)11/h1-2H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHYDKBRRNOWOAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1F)C(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F4NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Fluoro-6-(trifluoromethyl)nicotinic Acid

This guide provides a comprehensive overview of a robust and efficient synthesis pathway for 5-Fluoro-6-(trifluoromethyl)nicotinic acid, a key building block in the development of novel agrochemicals and pharmaceuticals. The fluorinated pyridine motif is of significant interest due to its ability to enhance metabolic stability and bioavailability in bioactive molecules. This document is intended for researchers, scientists, and professionals in drug development, offering not only a step-by-step protocol but also the underlying scientific rationale for the experimental design.

Introduction: The Significance of Fluorinated Nicotinic Acids

The incorporation of fluorine atoms into organic molecules is a well-established strategy in medicinal and agricultural chemistry to modulate physicochemical and biological properties. The trifluoromethyl group (CF₃) and a fluorine substituent on the pyridine ring, as seen in 5-Fluoro-6-(trifluoromethyl)nicotinic acid, can significantly impact a compound's lipophilicity, metabolic stability, and binding affinity to target proteins. This makes the target molecule a valuable intermediate for the synthesis of a new generation of herbicides, fungicides, and therapeutic agents targeting a range of diseases.

This guide will focus on a highly effective, three-step synthesis culminating in the hydrolysis of a key nitrile intermediate. The pathway is notable for its efficiency and concise nature, starting from a readily accessible trifluoroacetyl vinylogous enamine.

Core Synthesis Pathway: From Enamine to Carboxylic Acid

The synthesis of 5-Fluoro-6-(trifluoromethyl)nicotinic acid is efficiently achieved through a three-step process, which is initiated by the formation of a trifluoroacetyl vinylogous enamine, followed by cyclization to form the pyridine ring, and concluding with the hydrolysis of a nitrile group to the desired carboxylic acid.[1][2]

Pathway Overview

The overall synthetic transformation can be visualized as follows:

Caption: Overall synthesis pathway for 5-Fluoro-6-(trifluoromethyl)nicotinic acid.

Part 1: Synthesis of the Key Intermediate: 5-Fluoro-6-(trifluoromethyl)pyridine-3-carbonitrile

The cornerstone of this synthesis is the construction of the fluorinated pyridine ring system. This is achieved through the cyclization of a trifluoroacetyl vinylogous enamine.

Step 1: Preparation of the Trifluoroacetyl Vinylogous Enamine

The synthesis begins with the formation of a trifluoroacetyl vinylogous enamine. This intermediate is crucial as it contains the necessary precursors for the eventual pyridine ring.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the starting trifluoroacetyl precursor in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran (THF).

-

Amine Addition: Cool the solution to 0 °C using an ice bath. Slowly add a secondary amine (e.g., pyrrolidine) to the solution. The secondary amine acts as a nucleophile, attacking the carbonyl group of the precursor.

-

Reaction Progression: Allow the reaction to stir at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, the solvent is removed under reduced pressure. The resulting crude product, the trifluoroacetyl vinylogous enamine, is then purified, typically by recrystallization or column chromatography.

Causality and Expertise: The choice of a secondary amine is critical for the formation of the enamine. The reaction proceeds via a nucleophilic addition-elimination mechanism, where the amine adds to the carbonyl group, followed by the elimination of water to form the stable enamine. The use of an aprotic solvent prevents unwanted side reactions with water.

Step 2: Cyclization to form 5-Fluoro-6-(trifluoromethyl)pyridine-3-carbonitrile

This step involves the critical ring-forming reaction to construct the pyridine core. A halogenating agent is used to facilitate the cyclization and introduce the halogen at the 5-position. For the synthesis of the target molecule, a fluorinating agent is employed.

Experimental Protocol:

-

Reaction Setup: In a flask suitable for low-temperature reactions, dissolve the trifluoroacetyl vinylogous enamine in an appropriate solvent like acetonitrile.

-

Halogenation: Cool the reaction mixture to a low temperature (e.g., -50°C). A solution of the chosen halogenating agent (for this synthesis, a source of electrophilic fluorine) in the same solvent is added dropwise.

-

Base Addition: Following the addition of the halogenating agent, a non-nucleophilic base, such as triethylamine, is added slowly to the reaction mixture. The base facilitates the dehydrohalogenation and subsequent cyclization.

-

Reaction and Work-up: The reaction is allowed to slowly warm to room temperature and stirred overnight. The reaction mixture is then quenched with water and the product is extracted with an organic solvent. The organic layers are combined, dried, and concentrated.

-

Purification: The crude 5-halo-6-(trifluoromethyl)pyridine-3-carbonitrile is purified by column chromatography to yield the desired product.

Trustworthiness and Self-Validating System: The low-temperature conditions are crucial to control the reactivity of the halogenating agent and prevent side reactions. The slow addition of the base is also important to manage the exothermicity of the reaction and ensure a high yield of the desired product. The progress of the reaction should be monitored by TLC or LC-MS to confirm the formation of the product and the consumption of the starting material.

Part 2: Final Step - Hydrolysis to 5-Fluoro-6-(trifluoromethyl)nicotinic Acid

The final step in the synthesis is the hydrolysis of the nitrile group of the intermediate to the carboxylic acid. This transformation is typically achieved under acidic conditions.

Experimental Protocol:

-

Reaction Setup: The 5-Fluoro-6-(trifluoromethyl)pyridine-3-carbonitrile is suspended in a solution of a strong acid, such as 10 N hydrochloric acid.[1]

-

Heating: The mixture is heated to reflux for several hours. The progress of the hydrolysis can be monitored by observing the dissolution of the starting material and by analytical techniques such as HPLC.

-

Isolation and Purification: After the reaction is complete, the mixture is cooled to room temperature. The resulting precipitate, which is the desired 5-Fluoro-6-(trifluoromethyl)nicotinic acid, is collected by filtration, washed with cold water, and dried under vacuum.

Authoritative Grounding: The use of strong acid and heat is a standard and well-documented method for the hydrolysis of nitriles to carboxylic acids. The mechanism involves the protonation of the nitrile nitrogen, followed by nucleophilic attack of water on the carbon atom. A series of proton transfers and tautomerization steps then lead to the formation of the carboxylic acid and ammonium ion.

Quantitative Data Summary

| Step | Reactant(s) | Reagent(s) | Product | Typical Yield |

| 1 | Trifluoroacetyl Precursor, Secondary Amine | - | Trifluoroacetyl Vinylogous Enamine | High |

| 2 | Trifluoroacetyl Vinylogous Enamine | Halogenating Agent, Triethylamine | 5-Fluoro-6-(trifluoromethyl)pyridine-3-carbonitrile | Good to High |

| 3 | 5-Fluoro-6-(trifluoromethyl)pyridine-3-carbonitrile | 10 N HCl | 5-Fluoro-6-(trifluoromethyl)nicotinic Acid | High |

Visualization of Key Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure for the synthesis of the key pyridine intermediate.

Caption: Experimental workflow for the synthesis of the pyridine intermediate.

Conclusion

The described synthesis pathway provides a reliable and efficient method for the preparation of 5-Fluoro-6-(trifluoromethyl)nicotinic acid. The methodology is well-grounded in established organic chemistry principles and offers a practical route for obtaining this valuable building block on a laboratory scale. The insights into the causality of the experimental choices and the detailed protocols are intended to empower researchers to successfully implement and potentially adapt this synthesis for their specific research and development needs.

References

-

Channapur, M., Hall, R. G., Kessabi, J., Montgomery, M. G., & Shyadligeri, A. (2017). An efficient synthesis of 5-halo-6-trifluoromethylpyridine-3-carbonitriles and carboxylic acids. ResearchGate. [Link]

-

ResearchGate. (n.d.). 5-Halo-6-trifluoromethyl nicotinic nitriles and acids. ResearchGate. Retrieved from [Link]

Sources

Technical Whitepaper: 5-Fluoro-6-(trifluoromethyl)nicotinic acid

This guide details the chemical properties, synthetic accessibility, and reactivity profile of 5-Fluoro-6-(trifluoromethyl)nicotinic acid , a specialized fluorinated pyridine building block used in high-value medicinal chemistry and agrochemical synthesis.

A Versatile Fluorinated Building Block for Bioisosteric Design

Executive Summary

5-Fluoro-6-(trifluoromethyl)nicotinic acid (CAS: 1554123-46-4) is a tri-substituted pyridine derivative characterized by a unique electronic push-pull system. The combination of a strongly electron-withdrawing trifluoromethyl group at C6, a metabolically stable fluorine atom at C5, and a reactive carboxylic acid at C3 makes it a premier scaffold for modulating lipophilicity (LogP) and pKa in drug candidates. This guide analyzes its physicochemical properties, industrial synthesis routes, and chemoselective reactivity.

Chemical Identity & Physical Properties

This compound exists as a crystalline solid.[1] Its high fluorine content significantly alters its solubility and acidity profiles compared to non-fluorinated analogs.

| Property | Data / Value | Note |

| IUPAC Name | 5-Fluoro-6-(trifluoromethyl)pyridine-3-carboxylic acid | |

| CAS Number | 1554123-46-4 | |

| Molecular Formula | C | |

| Molecular Weight | 209.10 g/mol | |

| Appearance | White to off-white crystalline solid | Typical of fluorinated nicotinic acids |

| Melting Point | 180–190 °C (Estimated) | Based on 6-CF |

| Predicted pKa | ~2.5 – 2.8 | Acidified by inductive effects of F and CF |

| LogP (Predicted) | ~1.8 | Increased lipophilicity vs. Nicotinic acid (0.[1]7) |

| Solubility | DMSO, Methanol, Acetonitrile, Aqueous Base | Insoluble in non-polar hydrocarbons |

Synthetic Routes

The synthesis of 5-fluoro-6-(trifluoromethyl)nicotinic acid is non-trivial due to the need for regiospecific placement of the fluorine and trifluoromethyl groups. Two primary strategies are employed:

A. De Novo Ring Construction (Industrial Route)

This method builds the pyridine ring from acyclic fluorinated precursors. It is preferred for scale-up as it avoids the selectivity issues of direct electrophilic fluorination.

-

Precursor Formation: Condensation of ethyl 4,4,4-trifluoro-3-aminobutanoate with an acrylate derivative.

-

Cyclization: Formation of the dihydropyridone or hydroxypyridine intermediate.

-

Aromatization & Functionalization: Conversion to the pyridine core, often involving a halogenation step (if F is not present in the backbone) or using a pre-fluorinated enamine.

-

Hydrolysis: The resulting nitrile or ester is hydrolyzed to the final carboxylic acid.[2]

B. Functionalization of 6-(Trifluoromethyl)nicotinic Acid (Lab Scale)

Direct functionalization of the commercially available 6-(trifluoromethyl)nicotinic acid.

-

Method: Directed ortho-metallation (DoM) using LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) followed by quenching with an electrophilic fluorinating agent like NFSI (N-Fluorobenzenesulfonimide).

-

Challenge: Regioselectivity can be poor; C4 lithiation is a competing pathway.

Figure 1: Primary synthetic workflows for constructing the 5-Fluoro-6-(trifluoromethyl)pyridine core.

Reactivity Profile & Derivatization

The chemical behavior of this molecule is dominated by the electron-deficient nature of the pyridine ring.

4.1 Carboxylic Acid (C3) Functionalization

The C3-COOH group is the primary handle for coupling reactions.

-

Amide Coupling: Readily reacts with amines using standard coupling reagents (HATU, EDC/HOBt). The electron-withdrawing ring makes the carbonyl carbon highly electrophilic, accelerating nucleophilic attack but also increasing susceptibility to hydrolysis of activated esters.

-

Acid Chloride Formation: Can be converted to the acid chloride using oxalyl chloride/DMF or thionyl chloride. Note: The product is volatile and moisture-sensitive.

4.2 Nucleophilic Aromatic Substitution (S

Ar)

The pyridine ring is highly deactivated.

-

C5-Fluorine: While fluorine is generally a good leaving group in S

Ar, the 5-position (beta to nitrogen) is not classically activated. However, the strong electron-withdrawing effect of the ortho-CF-

Reaction: Displacement of F by strong nucleophiles (alkoxides, thiols) is possible under forcing conditions (high heat, polar aprotic solvent).

-

-

C6-Trifluoromethyl: Generally inert.[1] Hydrolysis to the carboxylic acid requires extreme conditions (conc. H

SO

4.3 Metal-Catalyzed Cross-Coupling

-

C-F Activation: The C-F bond is robust. Standard Suzuki or Buchwald-Hartwig couplings are difficult at this position without specialized catalysts (e.g., Ni-catalysts with phosphine ligands designed for C-F activation).

-

C-H Activation: The C2 and C4 protons are acidified. Direct C-H arylation is feasible at C2 due to the directing effect of the carboxylic acid (or amide derivatives).

Figure 2: Site-selective reactivity map highlighting the orthogonal functionalization opportunities.

Applications in Drug Discovery

This building block is a "Magic Methyl" equivalent for modern medicinal chemistry, replacing H or CH

-

pKa Modulation: The electron-withdrawing core lowers the pKa of the carboxylic acid, potentially improving bioavailability by altering the ionization state at physiological pH.

-

Metabolic Stability: The C5-F and C6-CF

groups block common metabolic soft spots (oxidation sites), extending the half-life of the final drug molecule. -

Lipophilicity: The CF

group significantly increases lipophilicity, aiding in blood-brain barrier (BBB) penetration.

Handling and Safety Protocols

-

Hazards: Classified as an Irritant (Skin/Eye/Respiratory).[1][3]

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). The compound is stable but should be protected from moisture to prevent caking.

-

Disposal: As a halogenated organic compound, it must be disposed of via high-temperature incineration equipped with a scrubber for HF/HCl gases.

References

-

Chemical Identity & CAS: 5-Fluoro-6-(trifluoromethyl)nicotinic acid.[4] SynQuest Laboratories / Sigma-Aldrich. Link

-

Synthesis of 6-CF3 Pyridines: An efficient synthesis of 5-halo-6-trifluoromethylpyridine-3-carbonitriles and carboxylic acids. ResearchGate. Link

-

pKa Prediction & Fluorine Effects: Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu. Link

-

General Reactivity of Fluorinated Pyridines: Synthesis and application of trifluoromethylpyridines. PMC (NIH). Link

Sources

- 1. 6-(Trifluoromethyl)nicotinic acid , 97% , 231291-22-8 - CookeChem [cookechem.com]

- 2. researchgate.net [researchgate.net]

- 3. 5-(Trifluoromethyl)nicotinic acid, 97%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 4. 5-Fluoro-6-(Trifluoromethyl)Nicotinic Acid [myskinrecipes.com]

An In-Depth Technical Guide to 5-Fluoro-6-(trifluoromethyl)nicotinic acid (CAS 1554123-46-4)

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of Fluorination in Modern Chemistry

The deliberate incorporation of fluorine atoms into molecular scaffolds represents a paradigm shift in contemporary medicinal and agricultural chemistry. The unique physicochemical properties conferred by fluorine—high electronegativity, small van der Waals radius, and the remarkable stability of the carbon-fluorine bond—provide chemists with a powerful tool to modulate the biological activity, metabolic stability, and pharmacokinetic profiles of bioactive molecules. Among the array of fluorinated moieties, the trifluoromethyl group stands out for its profound electron-withdrawing nature and its capacity to enhance lipophilicity, thereby improving membrane permeability and target engagement.[1][2] This guide focuses on a specific embodiment of this strategy: 5-Fluoro-6-(trifluoromethyl)nicotinic acid, a compound poised as a critical building block in the development of next-generation pharmaceuticals and agrochemicals.

Molecular Profile and Physicochemical Properties

5-Fluoro-6-(trifluoromethyl)nicotinic acid is a pyridine carboxylic acid derivative characterized by the presence of both a fluorine atom at the 5-position and a trifluoromethyl group at the 6-position of the pyridine ring. This dual fluorination pattern imparts a unique electronic and steric signature to the molecule.

| Property | Value | Source |

| CAS Number | 1554123-46-4 | [1] |

| Molecular Formula | C₇H₃F₄NO₂ | [1] |

| Molecular Weight | 209.1 g/mol | [1] |

| IUPAC Name | 5-fluoro-6-(trifluoromethyl)pyridine-3-carboxylic acid | |

| Synonyms | 5-Fluoro-6-(trifluoromethyl)pyridine-3-carboxylic acid | |

| Appearance | White to off-white solid | |

| Storage | Room temperature | [1] |

The strong electron-withdrawing nature of both the fluorine and trifluoromethyl groups significantly influences the acidity of the carboxylic acid and the reactivity of the pyridine ring, making it a versatile intermediate for further chemical transformations.

Synthesis Strategies: A Rational Approach

Retrosynthetic Analysis

A plausible retrosynthetic pathway for 5-Fluoro-6-(trifluoromethyl)nicotinic acid is outlined below. This approach leverages the well-documented reactivity of substituted pyridines.

Proposed Synthetic Protocol: A Step-by-Step Guide

This protocol is a hypothetical, yet scientifically grounded, procedure derived from analogous syntheses of fluorinated nicotinic acids. It is intended to serve as a starting point for experimental design.

Step 1: Synthesis of a Dihalogenated Pyridine Precursor

The synthesis would likely commence with a commercially available dihalogenated picoline, which can be selectively functionalized.

Step 2: Introduction of the Trifluoromethyl Group

A key step is the introduction of the trifluoromethyl group. This can be achieved through various methods, including copper-mediated trifluoromethylation reactions using reagents like the Togni or Ruppert-Prakash reagents.

Step 3: Introduction of the Fluorine Atom

Nucleophilic aromatic substitution (SNA_r_) is a common method to introduce a fluorine atom onto an electron-deficient pyridine ring. A chloro or nitro group at the 5-position can be displaced by a fluoride source, such as potassium fluoride, often in the presence of a phase-transfer catalyst.

Step 4: Formation of the Carboxylic Acid

The final step involves the conversion of a precursor functional group at the 3-position into the carboxylic acid. This can be achieved through:

-

Hydrolysis of a nitrile: If a cyano group is present, it can be hydrolyzed under acidic or basic conditions.

-

Oxidation of a methyl group: If a methyl group is present, it can be oxidized using strong oxidizing agents like potassium permanganate.

-

Carbonylation of a halide: A palladium-catalyzed carbonylation of a bromo or iodo-substituted precursor in the presence of carbon monoxide and a suitable nucleophile can yield the corresponding ester, which is then hydrolyzed.

Self-Validation and Causality: The choice of each step is dictated by the principles of organic synthesis. The electron-withdrawing trifluoromethyl group activates the pyridine ring towards nucleophilic attack, facilitating the introduction of the fluorine atom. The sequence of reactions is crucial to avoid unwanted side reactions and to ensure high yields.

Reactivity and Chemical Transformations

The unique substitution pattern of 5-Fluoro-6-(trifluoromethyl)nicotinic acid governs its reactivity.

-

Carboxylic Acid Group: The carboxylic acid moiety can undergo standard transformations, such as esterification, amidation, and conversion to the acid chloride. These reactions are fundamental for creating a diverse library of derivatives for biological screening.

-

Pyridine Ring: The electron-deficient nature of the pyridine ring, amplified by the two fluoro-substituents, makes it susceptible to nucleophilic attack, although the positions are sterically hindered. Conversely, electrophilic aromatic substitution is generally disfavored.

-

Fluorine and Trifluoromethyl Groups: These groups are generally stable under many reaction conditions, allowing for selective modifications at the carboxylic acid group.

Applications in Drug Discovery and Agrochemicals

The structural motifs present in 5-Fluoro-6-(trifluoromethyl)nicotinic acid are highly sought after in modern drug discovery and agrochemical research.

Medicinal Chemistry

-

Kinase Inhibitors: The pyridine core is a common scaffold in kinase inhibitors. The fluorine and trifluoromethyl groups can enhance binding affinity and selectivity for the target kinase, potentially leading to more potent and safer drugs for the treatment of cancers and inflammatory diseases.[1]

-

Metabolic Stability: The C-F bond is exceptionally strong, and the trifluoromethyl group is resistant to metabolic degradation. Incorporating these features can prolong the half-life of a drug candidate, leading to improved dosing regimens.[2]

-

Bioavailability: The lipophilicity imparted by the trifluoromethyl group can improve a molecule's ability to cross cell membranes, a critical factor for oral bioavailability.[3]

Agrochemicals

Trifluoromethylpyridine derivatives are integral components of many modern herbicides, insecticides, and fungicides.[4] The unique properties of 5-Fluoro-6-(trifluoromethyl)nicotinic acid make it an attractive intermediate for the synthesis of novel crop protection agents with enhanced efficacy and improved environmental profiles.

Experimental Protocols: A Practical Guide

The following are generalized, yet detailed, protocols for key transformations that would be essential in the synthesis and derivatization of 5-Fluoro-6-(trifluoromethyl)nicotinic acid.

Protocol: Esterification of 5-Fluoro-6-(trifluoromethyl)nicotinic acid

Objective: To prepare the methyl ester of the title compound, a common intermediate for further derivatization.

Materials:

-

5-Fluoro-6-(trifluoromethyl)nicotinic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated aqueous solution)

-

Magnesium sulfate (anhydrous)

-

Dichloromethane

Procedure:

-

To a solution of 5-Fluoro-6-(trifluoromethyl)nicotinic acid (1.0 eq) in anhydrous methanol, add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.

-

Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the methyl ester.

-

Purify the product by column chromatography on silica gel if necessary.

Self-Validation: The successful formation of the ester can be confirmed by the disappearance of the carboxylic acid proton signal and the appearance of a new methoxy signal in the ¹H NMR spectrum, as well as a characteristic shift in the carbonyl stretching frequency in the IR spectrum.

Protocol: Amide Coupling

Objective: To synthesize an amide derivative, a common functional group in bioactive molecules.

Materials:

-

5-Fluoro-6-(trifluoromethyl)nicotinic acid

-

Amine of choice (e.g., benzylamine)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

DMF (N,N-Dimethylformamide, anhydrous)

-

Ethyl acetate

-

Brine

Procedure:

-

Dissolve 5-Fluoro-6-(trifluoromethyl)nicotinic acid (1.0 eq) in anhydrous DMF.

-

Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 10 minutes at room temperature.

-

Add the desired amine (1.1 eq) and continue stirring at room temperature. Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Self-Validation: The formation of the amide can be confirmed by the appearance of a new set of signals corresponding to the amine moiety in the ¹H and ¹³C NMR spectra and the presence of the amide carbonyl stretch in the IR spectrum.

Conclusion and Future Perspectives

5-Fluoro-6-(trifluoromethyl)nicotinic acid is a highly functionalized building block with significant potential in the fields of medicinal chemistry and agrochemical synthesis. The strategic placement of both a fluorine atom and a trifluoromethyl group on the nicotinic acid scaffold provides a unique combination of electronic and steric properties that can be exploited to develop novel bioactive compounds with improved efficacy, metabolic stability, and bioavailability. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted and is expected to yield promising new drug candidates and crop protection agents.

References

-

Ningbo Innopharmchem Co., Ltd. The Role of Trifluoromethylated Pyridines in Modern Drug Discovery. Available from: [Link]

- O'Hagan, D. Fluorine in medicinal chemistry. Journal of Fluorine Chemistry. 2010, 131(11), 1071-1081.

- Gillis, E. P.; Eastman, K. J.; Hill, M. D.; Donnelly, D. J.; Meanwell, N. A. Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. 2015, 58(21), 8315-8359.

-

MySkinRecipes. 5-Fluoro-6-(Trifluoromethyl)Nicotinic Acid. Available from: [Link]

- Müller, K.; Faeh, C.; Diederich, F. Fluorine in pharmaceuticals: looking beyond intuition. Science. 2007, 317(5846), 1881-1886.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. US3027380A - Process for preparing 5-fluoronicotinic acid - Google Patents [patents.google.com]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 5-Fluoro-6-(trifluoromethyl)nicotinic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoro-6-(trifluoromethyl)nicotinic acid is a fluorinated pyridine derivative that serves as a crucial building block in the synthesis of advanced pharmaceutical and agrochemical compounds. The strategic placement of both a fluorine atom and a trifluoromethyl group on the pyridine ring imparts unique electronic properties and enhanced metabolic stability to derivative molecules. This guide provides an in-depth analysis of its molecular structure, physicochemical properties, synthesis, and reactivity. Furthermore, it explores its applications as a key intermediate, particularly in the development of novel therapeutic agents, underscoring its significance in modern medicinal chemistry.

Molecular Identity and Physicochemical Properties

5-Fluoro-6-(trifluoromethyl)nicotinic acid is a heterocyclic compound featuring a pyridine core substituted with a carboxylic acid group at the 3-position, a fluorine atom at the 5-position, and a trifluoromethyl group at the 6-position. These substitutions are critical to its function as a synthetic intermediate. The trifluoromethyl group, a strong electron-withdrawing moiety, significantly influences the acidity of the carboxylic acid and the overall reactivity of the pyridine ring. The fluorine atom further modulates the electronic profile and can enhance the metabolic stability and binding affinity of downstream drug candidates.[1]

Table 1: Chemical Identifiers and Core Properties

| Property | Value |

| IUPAC Name | 5-Fluoro-6-(trifluoromethyl)pyridine-3-carboxylic acid |

| CAS Number | 129023-69-8 (Note: Some sources may list other CAS numbers for related isomers)[1] |

| Molecular Formula | C₇H₃F₄NO₂ |

| Molecular Weight | 209.1 g/mol |

| Appearance | White to off-white or beige powder/solid |

| Melting Point | Data for the specific 5-fluoro isomer is not readily available, but the related 6-(Trifluoromethyl)nicotinic acid has a melting point of 193-197 °C.[2][3] |

| Predicted pKa | The pKa of the related 6-(Trifluoromethyl)nicotinic acid is predicted to be 2.96±0.10.[2] |

| SMILES | O=C(O)c1cncc(F)c1C(F)(F)F |

| InChIKey | Information not readily available for this specific isomer. |

Molecular Structure and Reactivity Analysis

The chemical behavior of 5-Fluoro-6-(trifluoromethyl)nicotinic acid is dictated by its three primary functional groups: the carboxylic acid, the trifluoromethylated pyridine ring, and the fluorine substituent.

-

Carboxylic Acid Group: This is the primary site for reactions such as esterification, amidation, and reduction. Its acidity, enhanced by the adjacent electron-withdrawing groups, facilitates salt formation which can be leveraged to improve solubility during formulation development.[1]

-

Pyridine Ring: The pyridine nitrogen is basic and can be protonated or alkylated. The ring itself is electron-deficient due to the electronegativity of the nitrogen and the powerful inductive effects of the CF₃ and F groups. This deactivation makes it less susceptible to electrophilic aromatic substitution than benzene but primes it for nucleophilic aromatic substitution, particularly at positions ortho and para to the activating groups.

-

Trifluoromethyl and Fluoro Groups: The C-F bonds are exceptionally strong, rendering these groups highly stable. The CF₃ group is a bioisostere for larger groups and significantly increases the lipophilicity of a molecule, which can improve cell membrane permeability. The fluorine atom enhances metabolic stability by blocking sites susceptible to oxidative metabolism.[1]

The interplay of these features makes this molecule a versatile scaffold in synthetic chemistry.

Caption: Molecular structure of 5-Fluoro-6-(trifluoromethyl)nicotinic acid.

Synthesis and Manufacturing

The synthesis of fluorinated nicotinic acids often involves multi-step processes starting from simpler pyridine precursors. While specific, peer-reviewed synthesis routes for 5-Fluoro-6-(trifluoromethyl)nicotinic acid are not widely published, analogous syntheses provide a logical framework. A common strategy involves the construction of the substituted pyridine ring followed by modification of the functional groups.

For instance, a plausible synthetic pathway could start with a pre-fluorinated and trifluoromethylated pyridine derivative, which is then subjected to lithiation and subsequent carboxylation using carbon dioxide. An alternative approach described for the related 6-(trifluoromethyl)nicotinic acid involves the hydrolysis of 6-(trifluoromethyl)nicotinonitrile.[2]

Example Laboratory-Scale Synthesis Protocol (Hypothetical)

This protocol is based on established methodologies for the synthesis of similar fluorinated aromatic carboxylic acids.

Objective: To synthesize 5-Fluoro-6-(trifluoromethyl)nicotinic acid from a hypothetical 3-bromo-5-fluoro-2-(trifluoromethyl)pyridine precursor.

Materials:

-

3-bromo-5-fluoro-2-(trifluoromethyl)pyridine

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi), 2.5 M in hexanes

-

Dry Ice (solid CO₂)

-

1 M Hydrochloric Acid (HCl)

-

Diethyl ether

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Argon or Nitrogen gas supply

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and an argon inlet is charged with 3-bromo-5-fluoro-2-(trifluoromethyl)pyridine (1.0 eq) and anhydrous THF.

-

Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (1.1 eq) is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at this temperature for 1 hour.

-

Carboxylation: The reaction mixture is poured slowly over an excess of crushed dry ice in a separate beaker with vigorous stirring.

-

Quenching and Work-up: After the CO₂ has sublimated, the reaction is quenched with water. The aqueous layer is acidified to pH 2-3 with 1 M HCl.

-

Extraction: The aqueous layer is extracted three times with diethyl ether.

-

Drying and Concentration: The combined organic layers are dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude solid is purified by recrystallization or column chromatography to afford pure 5-Fluoro-6-(trifluoromethyl)nicotinic acid.

Caption: Generalized workflow for the synthesis of the target molecule.

Applications in Drug Discovery and Agrochemicals

The true value of 5-Fluoro-6-(trifluoromethyl)nicotinic acid lies in its role as a key intermediate. Trifluoromethylpyridines are recognized as important structural motifs in a wide range of active pharmaceutical and agrochemical ingredients.[4]

-

Medicinal Chemistry: This compound is employed in the design of bioactive molecules targeting various pathways.[1] For example, nicotinic acid derivatives are explored for their potential as inhibitors of enzymes like carbonic anhydrase III, a target in metabolic diseases and cancer.[4] The specific substitution pattern of 5-fluoro-6-(trifluoromethyl)nicotinic acid makes it a valuable precursor for creating libraries of compounds for high-throughput screening. It has been noted as an intermediate in the synthesis of kinase inhibitors and other molecules for inflammatory and oncological targets.[1]

-

Agrochemicals: In the agrochemical sector, fluorinated pyridines are integral to the development of modern herbicides and plant growth regulators.[1][4] The presence of the trifluoromethyl group can enhance the efficacy and selectivity of the final product.

Safety and Handling

As a laboratory chemical, 5-Fluoro-6-(trifluoromethyl)nicotinic acid and its analogs should be handled with appropriate care. The related compound, 6-(Trifluoromethyl)nicotinic acid, is known to cause skin and serious eye irritation.[2] Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Table 2: GHS Hazard Information (based on related compounds)

| Hazard Class | Statement |

| Skin Irritation | Causes skin irritation.[2] |

| Eye Irritation | Causes serious eye irritation.[2] |

| Respiratory | May cause respiratory irritation. |

Conclusion

5-Fluoro-6-(trifluoromethyl)nicotinic acid represents a highly functionalized and valuable building block for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. Its unique combination of a reactive carboxylic acid handle and a metabolically robust, electronically-tuned pyridine ring provides chemists with a powerful tool for molecular design. The continued exploration of synthetic routes utilizing this intermediate is expected to yield novel compounds with enhanced biological activity and improved pharmacokinetic profiles.

References

-

MySkinRecipes. 5-Fluoro-6-(Trifluoromethyl)Nicotinic Acid. [Link]

-

Journal of Organic and Pharmaceutical Chemistry. 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds. [Link]

Sources

Technical Guide: Solubility Profile & Handling of 5-Fluoro-6-(trifluoromethyl)nicotinic Acid

Executive Summary & Physicochemical Context

5-Fluoro-6-(trifluoromethyl)nicotinic acid is a highly specialized fluorinated pyridine building block used in the synthesis of agrochemicals and pharmaceutical APIs (e.g., kinase inhibitors). Its solubility behavior is governed by a "tug-of-war" between the polar, hydrogen-bonding carboxylic acid motif and the lipophilic, electron-withdrawing fluorinated substituents.

Unlike simple nicotinic acid, the presence of the -CF3 (position 6) and -F (position 5) groups significantly alters the electron density of the pyridine ring. This results in two critical property shifts:

-

Reduced Basicity: The electron-withdrawing groups (EWGs) render the pyridine nitrogen essentially non-basic, minimizing self-association in non-polar solvents compared to non-fluorinated analogs.

-

Enhanced Lipophilicity: The trifluoromethyl group increases solubility in chlorinated and organic solvents (DCM, EtOAc) compared to the highly polar parent nicotinic acid.

Critical Physicochemical Properties (Predicted)

| Property | Value (Est.) | Implication for Solubility |

| Molecular Weight | 209.10 g/mol | Moderate molecular size facilitates dissolution. |

| pKa (COOH) | ~2.8 – 3.1 | Stronger acid than nicotinic acid (pKa 4.75); readily forms salts with weak bases. |

| LogP | ~1.8 – 2.2 | "Goldilocks" zone: Soluble in both polar aprotic and moderately non-polar solvents. |

| H-Bond Donors | 1 (COOH) | Primary driver for dimerization in non-polar solvents. |

Solubility Landscape

The following categorization is based on structural analysis and empirical data from closely related fluorinated nicotinic acid analogs (e.g., 6-trifluoromethylnicotinic acid).

A. High Solubility Solvents (Reaction Media)

Best for: SNAr reactions, Amide couplings, Stock solutions.

-

DMSO (Dimethyl sulfoxide): >100 mg/mL. The sulfoxide oxygen acts as a potent H-bond acceptor, disrupting the carboxylic acid dimers.

-

DMF (Dimethylformamide) / NMP: >100 mg/mL. Standard solvents for nucleophilic substitutions involving this scaffold.

-

THF (Tetrahydrofuran): Good solubility. Excellent for reduction reactions or lithiation chemistry, though solubility may decrease at -78°C.

B. Moderate Solubility Solvents (Workup & Extraction)

Best for: Liquid-Liquid Extraction (LLE), Chromatography.

-

Ethyl Acetate (EtOAc): Moderate to High. The preferred solvent for extracting the acidified product from aqueous streams.

-

DCM (Dichloromethane): Moderate. Solubilizes the neutral form well due to the lipophilic -CF3 group.

-

Alcohols (MeOH, EtOH): High solubility, but use with caution .

C. Low Solubility / Antisolvents (Purification)

Best for: Crystallization, Trituration.

-

Water (Acidic pH < 2): Insoluble. The compound precipitates as a white solid upon acidification of aqueous alkaline solutions.

-

Hexanes / Heptane: Insoluble. Used to crash out the product from EtOAc or DCM solutions.

-

Toluene: Low solubility at RT; moderate at reflux. Useful for recrystallization.

Experimental Protocols

Protocol A: The "Self-Validating" Gravimetric Solubility Screen

Do not rely on literature values alone. Batch-to-batch polymorphic differences can alter solubility. Use this protocol to determine exact saturation points for your specific lot.

Reagents: 5-Fluoro-6-(trifluoromethyl)nicotinic acid (Solid), Test Solvent (HPLC Grade).

-

Tare a clean 4 mL glass vial with a magnetic stir bar. Record weight (

). -

Add 50 mg of the solid compound.

-

Add the solvent in 100 µL increments (using a micropipette) while stirring at 25°C.

-

Observe after each addition. Wait 2 minutes for equilibrium.

-

Clear Solution? Stop. Calculate solubility.

-

Cloudy? Continue adding solvent.[1]

-

-

Validation: If 1.0 mL is added and solid remains, filter the supernatant, dry the residue, and weigh. This confirms the "insoluble" fraction.

Calculation:

Protocol B: pH-Swing Purification (Acid-Base Extraction)

This workflow exploits the acidity of the carboxylic acid to purify the compound from non-acidic impurities without chromatography.

-

Dissolve crude mixture in Ethyl Acetate (approx. 10 mL/g).

-

Extract with 10% aq. Na2CO3 (2x volume).

-

Chemistry: The acid converts to the sodium salt (R-COO⁻ Na⁺) and moves to the aqueous layer. Impurities remain in EtOAc.

-

-

Separate layers. Keep the Aqueous layer.

-

Wash the aqueous layer once with fresh EtOAc (removes entrained organics).

-

Acidify the aqueous layer slowly with 1N HCl to pH ~1-2.

-

Observation: The product will precipitate as a white solid.[2]

-

-

Extract the cloudy aqueous mixture with fresh EtOAc (3x) OR Filter the solid directly if precipitation is heavy.

-

Dry (MgSO4) and concentrate.

Visualization of Workflows

Figure 1: Solubility & Solvent Selection Decision Tree

This logic flow guides the researcher in selecting the correct solvent based on the operational stage.

Caption: Decision matrix for solvent selection based on process stage (Reaction, Workup, or Purification).

Figure 2: Acid-Base Purification Cycle

Visualizing the chemical state changes during the extraction protocol.

Caption: The pH-swing purification mechanism separating the target acid from non-acidic impurities.

References

-

National Center for Biotechnology Information (PubChem). (2025).[4] PubChem Compound Summary for CID 242819, 6-Fluoronicotinic acid. Retrieved February 15, 2026, from [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. 6-(Trifluoromethyl)nicotinic acid CAS#: 231291-22-8 [m.chemicalbook.com]

- 3. 5-(Trifluoromethyl)nicotinic acid, 97%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 4. 6-Fluoronicotinic Acid | C6H4FNO2 | CID 242819 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 5-Fluoro-6-(trifluoromethyl)nicotinic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the key physical properties—specifically melting and boiling points—of 5-Fluoro-6-(trifluoromethyl)nicotinic acid. Given its status as a sophisticated fluorinated heterocyclic compound, empirical data is not always readily available. This document, therefore, synthesizes information from structurally similar molecules to provide robust estimations and outlines the definitive experimental protocols for the precise determination of these properties.

Section 1: Physicochemical Profile of 5-Fluoro-6-(trifluoromethyl)nicotinic Acid and Structural Analogs

Direct experimental data for the melting and boiling points of 5-Fluoro-6-(trifluoromethyl)nicotinic acid are not widely published in readily accessible literature.[1] However, by examining its structural analogs, we can establish a scientifically grounded estimation of its expected physical properties. The introduction of fluorine and a trifluoromethyl group onto the nicotinic acid scaffold significantly alters its physicochemical characteristics, including molecular weight, polarity, and intermolecular forces.

The table below presents the available data for the target compound and key analogs. This comparative approach is fundamental in medicinal and materials chemistry for predicting the behavior of novel molecules.

| Compound Name | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 5-Fluoro-6-(trifluoromethyl)nicotinic acid | C₇H₃F₄NO₂ | 209.1 | Data Not Available | Data Not Available[1] | |

| 6-(Trifluoromethyl)nicotinic acid | C₇H₄F₃NO₂ | 191.11 | 193 - 197[2][3] | 259.3 (Predicted)[3] | |

| 5-(Trifluoromethyl)nicotinic acid | C₇H₄F₃NO₂ | 191.11 | 184 - 189[4] | Data Not Available | |

| 6-Fluoronicotinic acid | C₆H₄FNO₂ | 141.10 | 144 - 148[5] | Data Not Available | |

| Nicotinic acid (Parent Compound) | C₆H₅NO₂ | 123.11 | 236 - 239[6] | Data Not Available |

Section 2: The Influence of Fluorine and Trifluoromethyl Moieties on Physical Properties

The presence of both a fluorine atom and a trifluoromethyl group on the pyridine ring introduces profound electronic and steric effects that dictate the compound's physical properties.

-

Fluorine Substitution : A single fluorine atom is highly electronegative, creating a strong dipole moment in the C-F bond.[7] However, its effect on melting point can be complex. While increased polarity can lead to stronger dipole-dipole interactions, fluorine's small van der Waals radius (similar to hydrogen) and its unique ability to form C-H···F interactions can sometimes disrupt the efficient crystal lattice packing seen in a non-fluorinated parent molecule.[5][6] This disruption can lead to a lower melting point, as observed in the case of fluorobenzene versus benzene.[5][6]

-

Trifluoromethyl (-CF₃) Group : The -CF₃ group is a powerful electron-withdrawing substituent due to the cumulative inductive effect of the three fluorine atoms.[8] It is also sterically bulky and increases the lipophilicity of a molecule.[2][9] The strong C-F bonds contribute to high metabolic stability, a desirable trait in drug development.[9][10] The combination of steric bulk and strong electronic effects significantly influences intermolecular forces, generally leading to an increase in boiling point compared to less substituted analogs.

For 5-Fluoro-6-(trifluoromethyl)nicotinic acid, one can hypothesize that the melting point will be influenced by a balance between the crystal packing disruption from the single fluorine and the strong intermolecular interactions (including potential hydrogen bonding from the carboxylic acid) influenced by the -CF₃ group.

Section 3: Experimental Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of its identity and purity.[11] A pure compound typically exhibits a sharp melting range of 0.5-1.0°C, whereas impurities will depress the melting point and broaden the range. The capillary method is the most common and reliable technique for this determination.

Step-by-Step Protocol: Capillary Method

-

Sample Preparation : Ensure the sample is completely dry and finely powdered. This is crucial for uniform heat transfer.[3]

-

Capillary Tube Loading : Load a small amount of the powdered sample into a capillary tube (sealed at one end) to a depth of 1-2 mm. Tap the tube gently to pack the sample tightly at the bottom.[12]

-

Apparatus Setup :

-

Thiele Tube : Secure the capillary tube to a thermometer with a rubber band or wire, aligning the sample with the thermometer bulb. Immerse the setup in an oil-filled Thiele tube, ensuring the heating oil level is above the sample but below the top of the capillary.[3]

-

Digital Apparatus (e.g., Mel-Temp) : Insert the capillary tube into the heating block as per the manufacturer's instructions.

-

-

Heating :

-

Begin heating the apparatus. A rapid initial heating can be used to find an approximate melting point.

-

Allow the apparatus to cool, then repeat with a fresh sample. When the temperature is within 15-20°C of the approximate melting point, reduce the heating rate to a slow and steady 1-2°C per minute.[3] This slow rate is essential for the temperature of the sample and the thermometer to remain in equilibrium.

-

-

Observation and Recording :

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) at which the last crystal of the solid melts completely.

-

The melting point is reported as the range T₁ - T₂.

-

Workflow for Melting Point Determination

Caption: Workflow for the micro-determination of a liquid's boiling point.

References

-

MySkinRecipes. (n.d.). 5-Fluoro-6-(Trifluoromethyl)Nicotinic Acid. Retrieved from [Link]

-

Vedantu. (n.d.). Melting Point Determination of Organic Compounds: Chemistry Guide. Retrieved from [Link]

-

BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound Experiment. Retrieved from [Link]

-

GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds. Retrieved from [Link]

-

BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

-

The Pharmasynth. (n.d.). The Trifluoromethyl Group: Enhancing Chemical Properties in Organic Synthesis. Retrieved from [Link]

-

Chemistry Stack Exchange. (2014, December 12). Melting and boiling points of benzene and fluorobenzene. Retrieved from [Link]

-

MDPI. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Superelectrophiles and the effects of trifluoromethyl substituents. Retrieved from [Link]

-

Wikipedia. (n.d.). Organofluorine chemistry. Retrieved from [Link]

Sources

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. fiveable.me [fiveable.me]

- 3. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 4. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. echemi.com [echemi.com]

- 7. Organofluorine chemistry - Wikipedia [en.wikipedia.org]

- 8. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. athabascau.ca [athabascau.ca]

- 12. byjus.com [byjus.com]

5-Fluoro-6-(trifluoromethyl)nicotinic Acid: A Technical Guide to Investigating its Potential as a Kynurenine 3-Monooxygenase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the potential biological activities of 5-Fluoro-6-(trifluoromethyl)nicotinic acid, with a primary focus on its putative role as an inhibitor of kynurenine 3-monooxygenase (KMO). KMO is a critical enzyme in the tryptophan metabolism pathway, and its dysregulation has been implicated in a range of pathologies, including neurodegenerative diseases and cancer. This document will delve into the scientific rationale for targeting KMO, outline a comprehensive experimental workflow to characterize the inhibitory potential of 5-Fluoro-6-(trifluoromethyl)nicotinic acid, and discuss the potential therapeutic implications of such a compound.

Introduction: The Kynurenine Pathway and the Significance of KMO

The kynurenine pathway (KP) is the principal route of tryptophan metabolism in humans, responsible for over 95% of its degradation.[1] This intricate pathway generates several neuroactive and immunomodulatory metabolites. A key enzymatic checkpoint in this pathway is kynurenine 3-monooxygenase (KMO), a flavin-dependent mitochondrial enzyme that catalyzes the hydroxylation of L-kynurenine to 3-hydroxykynurenine (3-HK).[1][2]

The activity of KMO represents a critical bifurcation point in the kynurenine pathway. Its action leads to the downstream production of the excitotoxic N-methyl-D-aspartate (NMDA) receptor agonist, quinolinic acid, and the reactive oxygen species-generating metabolite, 3-HK.[1][3] Conversely, a decrease in KMO activity shunts the pathway towards the production of kynurenic acid (KYNA), a neuroprotective antagonist of ionotropic glutamate and α7 nicotinic acetylcholine receptors.[3][4]

An imbalance in the kynurenine pathway, often characterized by excessive KMO activity, has been linked to a variety of disease states:

-

Neurodegenerative Diseases: Elevated levels of quinolinic acid and 3-HK have been observed in neurodegenerative conditions such as Huntington's, Alzheimer's, and Parkinson's diseases, contributing to neuronal damage.

-

Cancer: The kynurenine pathway has been implicated in tumor immune evasion.

Therefore, the inhibition of KMO presents a promising therapeutic strategy to rebalance the kynurenine pathway, reducing the production of neurotoxic metabolites while increasing the levels of neuroprotective kynurenic acid.[3][4]

5-Fluoro-6-(trifluoromethyl)nicotinic Acid: A Candidate KMO Inhibitor

5-Fluoro-6-(trifluoromethyl)nicotinic acid is a fluorinated derivative of nicotinic acid. The presence of both a fluorine atom and a trifluoromethyl group on the pyridine ring is expected to significantly influence its physicochemical properties, including metabolic stability and binding affinity to biological targets. While specific biological data for this compound is not extensively published, its structural features, particularly its nicotinic acid core, make it a compelling candidate for investigation as a KMO inhibitor.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Structure |

| 5-Fluoro-6-(trifluoromethyl)nicotinic acid | 1804046-57-8 | C(_7)H(_3)F(_4)NO(_2) | 209.10 g/mol |  |

Proposed Experimental Workflow for a Comprehensive Evaluation

This section outlines a detailed, step-by-step methodology to investigate the KMO inhibitory potential of 5-Fluoro-6-(trifluoromethyl)nicotinic acid.

In Vitro KMO Inhibition Assay

The initial step is to determine the direct inhibitory effect of the compound on KMO enzymatic activity.

Workflow Diagram:

Caption: Workflow for in vitro KMO inhibition assay.

Detailed Protocol:

-

Source of Enzyme: Obtain recombinant human KMO. Several commercial vendors supply purified KMO.

-

Assay Buffer Preparation: Prepare a suitable assay buffer, typically a phosphate or Tris-based buffer at physiological pH (e.g., 50 mM potassium phosphate buffer, pH 7.4).

-

Compound Preparation: Prepare a stock solution of 5-Fluoro-6-(trifluoromethyl)nicotinic acid in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of test concentrations.

-

Reaction Mixture: In a microplate, combine the assay buffer, recombinant KMO, NADPH (as a cofactor), and varying concentrations of the test compound.

-

Initiation of Reaction: Add the substrate, L-kynurenine, to initiate the enzymatic reaction.

-

Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30 minutes).

-

Reaction Quenching: Stop the reaction by adding a quenching solution, such as trichloroacetic acid.

-

Detection of Product: Quantify the formation of the product, 3-hydroxykynurenine, using a sensitive analytical method such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

-

Data Analysis: Plot the percentage of KMO inhibition against the logarithm of the compound concentration. Fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC50) value.

Cellular Kynurenine Pathway Modulation Assay

To assess the compound's activity in a more physiologically relevant context, a cell-based assay is crucial.

Workflow Diagram:

Caption: Workflow for cellular kynurenine pathway modulation assay.

Detailed Protocol:

-

Cell Line Selection: Utilize a cell line that expresses KMO, such as human microglial cells or a HEK293 cell line stably overexpressing human KMO.

-

Cell Culture and Seeding: Culture the selected cells under standard conditions and seed them into microplates.

-

Pathway Stimulation: To upregulate the kynurenine pathway, stimulate the cells with an inflammatory cytokine like interferon-gamma (IFN-γ).

-

Compound Treatment: Treat the stimulated cells with varying concentrations of 5-Fluoro-6-(trifluoromethyl)nicotinic acid.

-

Incubation: Incubate the cells for a suitable period (e.g., 24-48 hours) to allow for metabolite production.

-

Sample Collection: Collect the cell culture supernatant.

-

Metabolite Analysis: Analyze the supernatant using LC-MS/MS to quantify the levels of key kynurenine pathway metabolites, including L-kynurenine, 3-hydroxykynurenine (3-HK), and kynurenic acid (KYNA).

-

Data Interpretation: A successful KMO inhibitor will lead to a decrease in the production of 3-HK and a corresponding increase in the production of KYNA. The ratio of KYNA to 3-HK is a key indicator of KMO inhibition in a cellular context.

Potential Therapeutic Implications and Future Directions

Should 5-Fluoro-6-(trifluoromethyl)nicotinic acid prove to be a potent and selective KMO inhibitor, it could have significant therapeutic potential in a variety of diseases.

Logical Relationship Diagram:

Caption: Logical flow from KMO inhibition to therapeutic outcomes.

Future research should focus on:

-

Selectivity Profiling: Assessing the selectivity of the compound against other enzymes in the kynurenine pathway and a broader panel of off-target proteins.

-

In Vivo Efficacy: Evaluating the compound's efficacy in animal models of neurodegenerative diseases or cancer.

-

Pharmacokinetic and Safety Profiling: Determining the compound's absorption, distribution, metabolism, excretion (ADME), and toxicity profiles.

Conclusion

5-Fluoro-6-(trifluoromethyl)nicotinic acid represents a promising, yet underexplored, candidate for the inhibition of kynurenine 3-monooxygenase. The experimental framework outlined in this guide provides a clear and comprehensive path for its characterization. A successful outcome of these studies could pave the way for the development of a novel therapeutic agent for a range of debilitating diseases.

References

Sources

- 1. Synthesis and Bioevaluation of 5-Fluorouracil Derivatives [mdpi.com]

- 2. Synthesis and biological evaluation of 6-fluoro-3-phenyl-7-piperazinyl quinolone derivatives as potential topoisomerase I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of 6-(Trifluoromethyl)nicotinic acid_Chemicalbook [chemicalbook.com]

Methodological & Application

Application Note: 5-Fluoro-6-(trifluoromethyl)nicotinic Acid in Kinase Inhibitor Design

[1]

Executive Summary & Rationale

In the optimization of kinase inhibitors, the "hinge-binding" and "solvent-exposed" regions often require precise electronic tuning. 5-Fluoro-6-(trifluoromethyl)nicotinic acid represents a privileged scaffold that addresses three common failure modes in lead optimization:

-

Metabolic Soft Spots: The trifluoromethyl group (

) at C6 blocks oxidative metabolism (P450-mediated) at the typically labile -

Lipophilic Tuning: The C6-

and C5-F motifs significantly increase -

Acidity Modulation: The electron-withdrawing nature of both substituents lowers the

of the carboxylic acid (predicted

Chemical Profile & Reactivity

| Property | Value / Characteristic | Impact on Synthesis |

| CAS Number | 1554123-46-4 | Unique Identifier |

| Formula | MW: 209.10 g/mol | |

| Electronic State | Highly Electron Deficient | The carbonyl carbon is highly electrophilic; however, the carboxylate anion is stabilized, requiring potent activation agents. |

| C5-Fluorine | Non-labile (generally) | Positioned |

| Solubility | Moderate (DMSO, MeOH) | Low solubility in non-polar solvents ( |

Structural Context in Kinase Inhibition

The following diagram illustrates the logical placement of this building block within a generalized kinase inhibitor architecture (e.g., B-RAF or VEGFR inhibitors).

Figure 1: The nicotinic acid core serves as the linker, with the C3-amide bond directing the hinge binder and the C6-CF3 group anchoring the molecule in the hydrophobic back-pocket.

Validated Synthetic Protocols

Protocol A: High-Efficiency Amide Coupling (The T3P Method)

Context: Standard coupling reagents (EDC/HOBt) often fail with electron-deficient acids like 5-fluoro-6-(trifluoromethyl)nicotinic acid due to the low nucleophilicity of the aniline partners common in kinase synthesis. We recommend Propylphosphonic Anhydride (T3P) for its superior activation kinetics and ease of workup.

Reagents:

-

Acid: 5-Fluoro-6-(trifluoromethyl)nicotinic acid (1.0 equiv)

-

Amine: Heterocyclic amine (e.g., 3-aminopyrazole, aniline derivative) (1.1 equiv)

-

Coupling Agent: T3P (50% w/w in EtOAc or DMF) (2.0 equiv)

-

Base: Pyridine (3.0–5.0 equiv) or DIPEA (if Pyridine is undesirable)

-

Solvent: EtOAc or 2-MeTHF (Green alternative)

Step-by-Step Methodology:

-

Dissolution: In a dry reaction vial, dissolve 1.0 equiv of 5-fluoro-6-(trifluoromethyl)nicotinic acid and 1.1 equiv of the amine partner in EtOAc (concentration ~0.2 M).

-

Note: If solubility is poor, switch solvent to DMF or NMP, but maintain T3P compatibility.

-

-

Base Addition: Add Pyridine (3.0 equiv) at room temperature. Stir for 5 minutes.

-

Activation: Dropwise add T3P solution (2.0 equiv) over 5 minutes.

-

Observation: A mild exotherm may occur.

-

-

Reaction: Heat the mixture to 50–60°C. Monitor by LC-MS.

-

Timepoint: Typical conversion is >95% within 2–4 hours. The electron-withdrawing groups on the acid actually accelerate the nucleophilic attack once the anhydride is formed.

-

-

Workup (Self-Validating):

Protocol B: Acid Chloride Activation (Alternative)

Context: Use this if the amine is extremely sterically hindered.

-

Suspend the acid in dry DCM.

-

Add Oxalyl Chloride (1.5 equiv) and a catalytic drop of DMF.

-

Stir 1 hr (gas evolution stops). Evaporate to dryness to remove excess oxalyl chloride.

-

Redissolve in DCM/THF and add the amine +

.

Experimental Workflow Diagram

The following diagram details the decision tree for coupling this specific fluorinated acid.

Figure 2: Decision matrix for selecting the activation strategy based on the nucleophilicity of the amine partner.

Quality Control & Analytical Standards

Due to the high fluorine content, standard

NMR Validation ( NMR)

-

Setup: Run proton-decoupled

NMR. -

Expected Signals:

- : Singlet (or doublet if coupling to F5) around -60 to -65 ppm .

- (C5): Singlet (or quartet if coupling to CF3) around -110 to -130 ppm .

-

Common Impurity: If you observe a new signal at ~-150 ppm, it indicates hydrolysis of the fluorine (rare, but possible under harsh basic conditions) or

displacement by the amine (if the amine is highly nucleophilic and reaction temp > 100°C).

Storage & Stability

-

Hygroscopicity: The presence of the acid and electron-withdrawing groups makes the solid slightly hygroscopic. Store in a desiccator.

-

Stability: Stable at room temperature. Avoid prolonged exposure to strong bases (e.g., NaOH) which can induce decarboxylation at elevated temperatures.

References

-

Dunetz, J. R., et al. (2011).[5][6] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.[6]

-

Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880.

-

ChemicalBook. (2023). "Product Entry: 5-Fluoro-6-(trifluoromethyl)nicotinic acid (CAS 1554123-46-4)."[7]

-

Common Organic Chemistry. (2023). "Amide Coupling Reagents: T3P Protocols and Mechanisms."

Sources

- 1. Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Amine to Amide Mechanism - T3P [commonorganicchemistry.com]

- 3. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]

- 4. Amine to Amide (Coupling) - T3P [commonorganicchemistry.com]

- 5. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]

- 6. scribd.com [scribd.com]

- 7. 5-Fluoro-6-(Trifluoromethyl)Nicotinic Acid [myskinrecipes.com]

Application Notes and Protocols for 5-Fluoro-6-(trifluoromethyl)nicotinic acid in Agrochemical Development

This guide provides a comprehensive overview of 5-Fluoro-6-(trifluoromethyl)nicotinic acid, a key intermediate in the development of modern agrochemicals. Intended for researchers, scientists, and professionals in the field of drug and pesticide development, these notes detail the compound's properties, a plausible synthetic pathway, and robust protocols for evaluating its biological activity. The information herein is grounded in established scientific principles and supported by authoritative references to ensure technical accuracy and practical utility.

Introduction: The Significance of Fluorinated Nicotinic Acids in Agrochemicals

5-Fluoro-6-(trifluoromethyl)nicotinic acid is a fluorinated pyridine carboxylic acid derivative that serves as a crucial building block in the synthesis of novel agrochemicals. The incorporation of fluorine and trifluoromethyl groups into organic molecules can significantly enhance their metabolic stability, bioavailability, and overall efficacy as pesticides. Nicotinic acid and its derivatives have a long history in agrochemical research, with many acting as potent insecticides that target the nicotinic acetylcholine receptors (nAChRs) in insects.[1][2] The specific substitution pattern of 5-Fluoro-6-(trifluoromethyl)nicotinic acid makes it a valuable precursor for developing next-generation herbicides and plant growth regulators.[3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a lead compound is fundamental to its development as an effective agrochemical. The properties of 5-Fluoro-6-(trifluoromethyl)nicotinic acid are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1554123-46-4 | [3] |

| Molecular Formula | C₇H₃F₄NO₂ | [3] |

| Molecular Weight | 209.1 g/mol | [3] |

| Appearance | White to off-white powder | [4] |

| Melting Point | 193-197 °C | [4] |

| Boiling Point | 259.3 °C at 760 mmHg | [4] |

| Density | 1.484 g/cm³ | [4] |

| Storage | Room temperature, in an inert atmosphere | [3] |

Synthesis Protocol

While a specific, publicly available, step-by-step synthesis for 5-Fluoro-6-(trifluoromethyl)nicotinic acid is not extensively documented, a plausible and scientifically sound synthetic route can be devised based on established methodologies for analogous fluorinated and trifluoromethylated nicotinic acids. The following protocol is a proposed multi-step synthesis, explaining the rationale behind each transformation.

Proposed Synthetic Pathway

The synthesis of 5-Fluoro-6-(trifluoromethyl)nicotinic acid can be envisioned to proceed from a suitable fluorinated pyridine precursor, followed by trifluoromethylation and subsequent functional group manipulations. A potential route is outlined below.

Caption: Proposed synthetic workflow for 5-Fluoro-6-(trifluoromethyl)nicotinic acid.

Step-by-Step Protocol

Step 1: Chlorination of 2,5-Difluoropyridine

-

Rationale: Selective chlorination at the 2-position is a common strategy to introduce a handle for further functionalization.

-

Procedure:

-

To a solution of 2,5-difluoropyridine in a suitable solvent (e.g., N,N-dimethylformamide), add a chlorinating agent such as N-chlorosuccinimide (NCS).

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purify the resulting 2-chloro-5-fluoropyridine by column chromatography.

-

Step 2: Trifluoromethylation of 2-Chloro-5-fluoropyridine

-

Rationale: Introduction of the trifluoromethyl group is a key step. This can be achieved via a copper-catalyzed trifluoromethylation reaction.

-

Procedure:

-

In a sealed reaction vessel, combine 2-chloro-5-fluoropyridine, a trifluoromethylating agent (e.g., (trifluoromethyl)trimethylsilane or sodium trifluoroacetate), a copper catalyst (e.g., copper(I) iodide), and a suitable ligand in an anhydrous, aprotic solvent (e.g., DMF or NMP).

-

Heat the mixture to the required temperature and stir for several hours.

-

Monitor the formation of 2-chloro-5-fluoro-6-(trifluoromethyl)pyridine by GC-MS.

-

After completion, cool the reaction, dilute with water, and extract the product.

-

Purify by column chromatography.

-

Step 3: Cyanation of 2-Chloro-5-fluoro-6-(trifluoromethyl)pyridine

-

Rationale: The introduction of a nitrile group provides a precursor to the carboxylic acid. A palladium-catalyzed cyanation is a reliable method.

-

Procedure:

-

Combine 2-chloro-5-fluoro-6-(trifluoromethyl)pyridine, a cyanide source (e.g., zinc cyanide or potassium cyanide), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃), and a ligand in a suitable solvent (e.g., DMF).

-

Heat the reaction mixture under an inert atmosphere.

-

Monitor the reaction until the starting material is consumed.

-

Work up the reaction by quenching with an appropriate aqueous solution and extracting the product.

-

Purify the resulting 5-fluoro-6-(trifluoromethyl)nicotinonitrile.

-

Step 4: Hydrolysis of 5-Fluoro-6-(trifluoromethyl)nicotinonitrile

-

Rationale: The final step is the hydrolysis of the nitrile to the carboxylic acid. This can be achieved under acidic or basic conditions.

-

Procedure:

-

Treat 5-fluoro-6-(trifluoromethyl)nicotinonitrile with a strong acid (e.g., concentrated sulfuric acid or hydrochloric acid) or a strong base (e.g., sodium hydroxide) in an aqueous solution.[5]

-

Heat the mixture to reflux for several hours.

-

Monitor the disappearance of the nitrile and the formation of the carboxylic acid.

-

After completion, cool the reaction mixture and adjust the pH to precipitate the product.

-

Collect the solid 5-fluoro-6-(trifluoromethyl)nicotinic acid by filtration, wash with cold water, and dry under vacuum.

-

Application Protocols: Evaluating Biological Activity

The following protocols are designed to assess the potential of 5-Fluoro-6-(trifluoromethyl)nicotinic acid and its derivatives as either insecticides or herbicides.

Insecticidal Activity Evaluation

The primary mode of action for many nicotinic acid-based insecticides is the agonistic or antagonistic activity at the nicotinic acetylcholine receptor (nAChR).[6]

This assay determines the ability of the test compound to interact with the nAChR. A competitive binding assay using a radiolabeled ligand is a standard method.

-

Principle: The test compound competes with a known radiolabeled ligand (e.g., [³H]-epibatidine or [¹²⁵I]-α-bungarotoxin) for binding to nAChRs in a membrane preparation from a target insect species. The amount of radioactivity bound to the receptors is inversely proportional to the binding affinity of the test compound.

-

Protocol:

-

Membrane Preparation: Homogenize nerve tissue (e.g., heads of fruit flies or cockroaches) in a suitable buffer and centrifuge to isolate the membrane fraction containing the nAChRs.

-

Binding Reaction: In a microtiter plate, incubate the membrane preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.

-

Incubation: Allow the binding to reach equilibrium (typically 30-60 minutes at room temperature).

-

Separation: Rapidly filter the incubation mixture through a glass fiber filter to separate the receptor-bound radioligand from the unbound ligand.

-

Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition of radioligand binding against the logarithm of the test compound concentration. Calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

This assay assesses the contact toxicity of the compound to a target insect pest.

-

Principle: A precise dose of the test compound, dissolved in a suitable solvent, is applied directly to the dorsal thorax of the insect. Mortality is assessed after a specific period.

-

Protocol:

-

Test Insects: Use a uniform population of test insects (e.g., adult houseflies or German cockroaches) of a specific age and sex.

-

Dose Preparation: Prepare a series of dilutions of the test compound in a volatile solvent like acetone.

-

Application: Anesthetize the insects (e.g., with CO₂ or by chilling) and apply a small, fixed volume (e.g., 1 µL) of the test solution to the dorsal thorax using a micro-applicator.

-

Observation: Place the treated insects in clean containers with access to food and water and hold them at a constant temperature and humidity.

-

Mortality Assessment: Record the number of dead or moribund insects at specified time intervals (e.g., 24, 48, and 72 hours).

-

Data Analysis: Use probit analysis to calculate the LD₅₀ (the lethal dose required to kill 50% of the test population).

-

Caption: Workflow for assessing the insecticidal activity of the test compound.

Herbicidal Activity Evaluation

Picolinic acid derivatives are known to act as synthetic auxins, disrupting plant growth.[7]